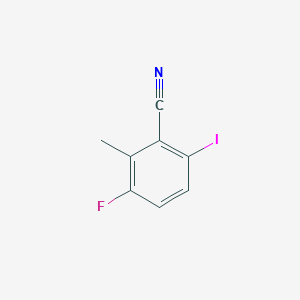

3-Fluoro-6-iodo-2-methylbenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Fluoro-6-iodo-2-methylbenzonitrile” is a chemical compound with the molecular formula C8H5FIN . It is used for research and development purposes .

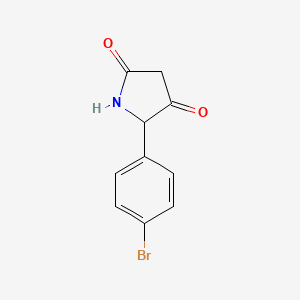

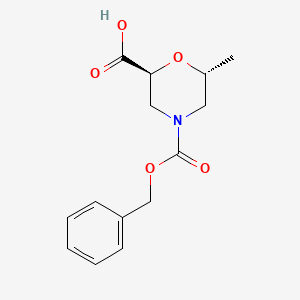

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluoro group at the 3rd position, an iodo group at the 6th position, and a methyl group and a nitrile group at the 2nd position .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 261.04 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available data .Aplicaciones Científicas De Investigación

Structural and Electronic Properties Study

The structural and electronic properties of fluorobenzonitriles, including compounds similar to 3-fluoro-6-iodo-2-methylbenzonitrile, have been extensively studied to understand their energetic, electronic, and geometrical characteristics. These studies provide insights into the thermodynamic properties, vapor pressure, basicities, proton and electron affinities, and UV-vis spectroscopy analysis. The research highlights the potential of these compounds in electronic and material science applications due to their distinct electronic effects and properties (Ribeiro da Silva et al., 2012).

Synthesis for Pesticide Development

Synthesis techniques have been developed using different starting materials to produce fluorobenzonitriles, which play a crucial role in the development of new pesticides. The methodology demonstrates the practical importance of these compounds in agricultural science, highlighting their potential in creating effective pest control solutions (L. Min, 2006).

Advanced Material Science Applications

Research into the vibrational spectra, non-linear optical (NLO) properties, and electronic transitions of fluorobenzonitriles, including analogs to this compound, underscores their potential in the development of new materials for optical applications. Studies focus on their equilibrium geometric structure, NLO properties, and thermodynamical analysis, which are essential for applications in photonics and electronics (Arockiasamy Ajaypraveenkumar et al., 2017).

Microwave Spectral Analysis for Molecular Structure Determination

Microwave spectral studies provide detailed insights into the molecular structure of fluorobenzonitriles. These analyses help understand the molecular geometry and electronic distribution, crucial for applications in molecular modeling and the development of pharmaceuticals and advanced materials (A. Dutta et al., 1986).

Radiochemical Synthesis and Imaging Applications

Fluorobenzonitriles, through their synthesis and reactivity studies, have shown potential in radiochemical applications, particularly in aromatic nucleophilic substitution reactions. This research paves the way for their use in developing radiopharmaceuticals for diagnostic imaging, demonstrating the versatility of fluorobenzonitriles in medical research (N. Guo et al., 2008).

Mecanismo De Acción

Safety and Hazards

“3-Fluoro-6-iodo-2-methylbenzonitrile” is classified as dangerous according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken while handling this chemical .

Propiedades

IUPAC Name |

3-fluoro-6-iodo-2-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSRMZJGXRZBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylthiophen-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2961777.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2961781.png)

![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)

![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2961791.png)